molecular formula C9H19O5P B7948681 Diethyl (isopropyloxycarbonylmethyl)phosphonate CAS No. 50350-99-7

Diethyl (isopropyloxycarbonylmethyl)phosphonate

Cat. No.: B7948681
CAS No.: 50350-99-7
M. Wt: 238.22 g/mol
InChI Key: SWGMKWQNFIOGDY-UHFFFAOYSA-N
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Description

Diethyl (isopropyloxycarbonylmethyl)phosphonate is an organophosphorus compound with the molecular formula C9H19O5P. It is also known by its systematic name, propan-2-yl 2-diethoxyphosphorylacetate. This compound is characterized by the presence of a phosphonate group, which is a key functional group in many biologically active molecules and industrially relevant chemicals .

Preparation Methods

Diethyl (isopropyloxycarbonylmethyl)phosphonate can be synthesized through various methods. One common synthetic route involves the reaction of diethylphosphonoacetic acid with isopropyl alcohol in the presence of dicyclohexyl-carbodiimide as a coupling agent. This reaction is typically carried out in dichloromethane at room temperature for about one hour, yielding the desired product with a high yield . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Diethyl (isopropyloxycarbonylmethyl)phosphonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include triflic anhydride for activation, various nucleophiles for substitution, and standard oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of diethyl (isopropyloxycarbonylmethyl)phosphonate involves its ability to interact with various molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in applications such as enzyme inhibition and metal chelation . The specific pathways involved depend on the context in which the compound is used, but generally, it acts by modifying the activity of its molecular targets through covalent or non-covalent interactions.

Comparison with Similar Compounds

Diethyl (isopropyloxycarbonylmethyl)phosphonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other phosphonates.

Properties

IUPAC Name

propan-2-yl 2-diethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O5P/c1-5-12-15(11,13-6-2)7-9(10)14-8(3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGMKWQNFIOGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513125
Record name Propan-2-yl (diethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50350-99-7
Record name Propan-2-yl (diethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl 2-(diethoxyphosphoryl)acetate
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